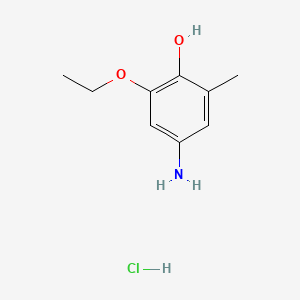

4-Amino-6-ethoxy-o-cresol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2-ethoxy-6-methylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-3-12-8-5-7(10)4-6(2)9(8)11;/h4-5,11H,3,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBSODCCAURXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)N)C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4071766 | |

| Record name | 4-Amino-6-ethoxy-o-cresol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68833-95-4 | |

| Record name | Phenol, 4-amino-2-ethoxy-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68833-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-2-ethoxy-6-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068833954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-2-ethoxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-6-ethoxy-o-cresol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-ethoxy-o-cresol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to 4-Amino-6-ethoxy-o-cresol Hydrochloride

Direct synthesis predominantly involves the chemical modification of advanced intermediates that already possess the core cresol (B1669610) structure.

A primary and efficient method for synthesizing this compound is through the catalytic reduction of its corresponding nitro-substituted precursor, 2-ethoxy-4-nitro-6-methylphenol. This process involves the conversion of a nitro group (-NO2) into an amino group (-NH2), which is then protonated to form the hydrochloride salt.

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. The reaction is typically carried out by catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum, or nickel. ncert.nic.in The process involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place. nih.gov Following the reduction to the amine, the introduction of hydrochloric acid (HCl) yields the final hydrochloride salt.

Alternative reducing agents can also be employed. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst is often used for the reduction of 4-nitrophenol (B140041) and its derivatives. nih.govnih.gov Nanoparticle catalysts, such as those based on copper, silver, and gold, have also demonstrated high activity for this type of reduction. mdpi.com Another method involves the use of metal chlorides, like tin(II) chloride (SnCl₂), in concentrated HCl, which can effectively reduce nitro or hydroxyimino groups to form the corresponding amine hydrochloride. nih.gov

A plausible multi-step approach would involve the following sequence:

Ethoxylation: The synthesis would begin with the introduction of the ethoxy group onto the phenol (B47542) moiety of o-cresol (B1677501). This is typically achieved through a Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl bromide).

Nitration: The resulting 2-ethoxy-6-methylphenol undergoes nitration to introduce a nitro group onto the aromatic ring. The directing effects of the hydroxyl (now ether) and methyl groups favor substitution at the para position relative to the hydroxyl group. Studies on the synthesis of the key intermediate, 2-ethoxy-4-nitrophenol, have shown that this step can be optimized using various nitrating agents. researchgate.net

Catalytic Reduction: The synthesized 2-ethoxy-4-nitro-6-methylphenol is then subjected to catalytic reduction to convert the nitro group to an amino group, as described in the direct synthetic route.

Salt Formation: The final step is the treatment of the resulting aminocresol with hydrochloric acid to produce the stable this compound salt.

Maximizing the yield and purity of the final product is critically dependent on the optimization of reaction conditions. Research on the synthesis of the precursor, 2-ethoxy-4-nitrophenol, compared three different nitration schemes and identified ferric nitrate (B79036) as the optimal catalyst, achieving a yield of 55.48%. researchgate.net

For the catalytic reduction step, parameters from analogous syntheses of aminocresol hydrochlorides provide insight into optimal conditions. google.com Key variables include the choice of catalyst, temperature, hydrogen pressure, and reaction time. Palladium on carbon (Pd/C) is often a preferred catalyst for such transformations. google.com The reaction temperature and pressure are significant factors; for similar hydrogenolysis reactions, temperatures of about 70-80°C and hydrogen pressures in the range of 50-60 psi are considered preferable. google.com Reaction times are typically optimized to ensure complete conversion, often falling within a 2 to 3-hour window. google.com

| Parameter | Typical Range | Preferred Condition | Reference |

|---|---|---|---|

| Catalyst | Pd/C, Pt, Ni | Palladium/carbon (Pd/C) | google.com |

| Temperature | Ambient - 100°C | 70 - 80°C | google.com |

| Hydrogen Pressure | 30 - 75 psi | 50 - 60 psi | google.com |

| Reaction Time | 0.5 - 10 hours | 2 - 3 hours | google.com |

Green Chemistry Principles in Aminocresol Synthesis

The application of green chemistry principles to the synthesis of aminocresols aims to reduce the environmental footprint by designing safer processes and minimizing waste. sigmaaldrich.com

A core tenet of green chemistry is the use of safer solvents and auxiliary substances. epa.govacs.org Traditional organic syntheses often employ hazardous solvents that pose risks to human health and the environment. arkat-usa.org In the context of aminocresol synthesis, there is a drive to replace conventional solvents with more sustainable alternatives. Green solvents such as water, ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) are increasingly considered credible substitutes. arkat-usa.orgresearchgate.netnih.gov For the catalytic hydrogenation step, alcohols like ethanol or even aqueous systems can often be used, which are more environmentally benign than chlorinated solvents or polar aprotic solvents like DMF and DMSO. nih.govarkat-usa.org

The choice of reagents is also critical. Green chemistry favors the use of catalytic reagents over stoichiometric ones because they are used in small amounts and can be recycled. epa.govnih.gov The catalytic reduction of nitro groups using H₂ gas is a prime example of a greener approach, as it avoids the large quantities of metallic waste generated by stoichiometric reducing agents like tin or iron in acidic media. epa.gov

Atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. acs.orgnih.gov Reactions with high atom economy, such as additions and some rearrangements, are preferred as they generate minimal waste. nih.govnih.gov

The key step in the synthesis of this compound, the reduction of the nitro group (R-NO₂ + 3H₂ → R-NH₂ + 2H₂O), is a highly efficient transformation. While not 100% atom-economical due to the formation of water as a byproduct, it incorporates all atoms from the organic precursor into the product. This catalytic approach is significantly more atom-economical than older methods that use stoichiometric metal-acid reducers, which generate substantial inorganic salt waste. primescholars.com

Waste minimization strategies are integral to applying green chemistry principles. epa.govyale.edu Key strategies include:

Catalysis: Employing catalytic methods, as seen in the hydrogenation step, reduces waste by eliminating the need for stoichiometric reagents. epa.govnih.gov

Avoiding Derivatives: Synthetic routes should be designed to avoid the use of blocking groups or other temporary modifications whenever possible, as these steps require additional reagents and generate more waste. acs.orgyale.edu

Information regarding the chemical compound “this compound” is not available in the public domain.

Following a thorough and extensive search of scientific databases, chemical literature, and patent records, no specific data has been found for the compound “this compound.” The search included methodologies for its synthesis, derivatization, and structural analog synthesis.

The available scientific literature contains information on related, but structurally distinct, compounds such as 4-amino-o-cresol, 5-amino-o-cresol, and 4-amino-m-cresol. These compounds differ in the absence of the ethoxy group specified in the requested molecule. Therefore, it is not possible to provide a scientifically accurate article on the chemical transformations at the amino group, modifications of the ethoxy moiety, or the aromatic ring functionalization specific to “this compound” as requested.

Due to the lack of available research and data, the detailed article focusing on the specified synthetic methodologies cannot be generated. Extrapolation from other molecules would not be scientifically sound and would fail to meet the requirement of focusing solely on the requested compound.

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of 4-Amino-6-ethoxy-o-cresol is highly activated towards electrophilic aromatic substitution due to the presence of multiple electron-donating groups (EDGs). wikipedia.orglibretexts.org The amino (-NH2), hydroxyl (-OH), and ethoxy (-OCH2CH3) groups are all potent activating groups that increase the electron density of the ring, making it more susceptible to attack by electrophiles. wikipedia.orgucalgary.ca The methyl group (-CH3) is a weakly activating group. libretexts.org

The directing effects of these substituents determine the position of substitution on the aromatic ring. The amino, hydroxyl, and ethoxy groups are all ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. wikipedia.orgyoutube.com In 4-Amino-6-ethoxy-o-cresol, the positions are numbered as follows: C1 (with the hydroxyl group), C2 (with the methyl group, o-cresol (B1677501) nomenclature can be ambiguous, but standard IUPAC would be 4-amino-2-ethoxy-6-methylphenol), C3, C4 (with the amino group), C5, and C6 (with the ethoxy group). Given the substitution pattern, the remaining open positions for electrophilic attack are C3 and C5. The directing effects of the existing substituents would strongly favor substitution at these positions.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C1 | Strongly Activating | ortho, para |

| -CH3 | C2 | Weakly Activating | ortho, para |

| -NH2 | C4 | Strongly Activating | ortho, para |

| -OCH2CH3 | C6 | Strongly Activating | ortho, para |

The mechanism of electrophilic aromatic substitution proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The high electron density of the ring in 4-Amino-6-ethoxy-o-cresol stabilizes this intermediate, leading to a faster reaction rate compared to benzene.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally difficult for electron-rich aromatic rings like that in 4-Amino-6-ethoxy-o-cresol. pressbooks.publibretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups (EWGs) to decrease the electron density of the ring and a good leaving group. pressbooks.pubyoutube.com Since 4-Amino-6-ethoxy-o-cresol is substituted with multiple electron-donating groups, its ring is not susceptible to nucleophilic attack. Therefore, under normal conditions, this compound is not expected to undergo nucleophilic aromatic substitution.

Oxidation and Reduction Pathways of the Compound

Oxidation Pathways

Aminophenols are known to be susceptible to oxidation, and 4-Amino-6-ethoxy-o-cresol is no exception. researchgate.net The presence of both amino and hydroxyl groups makes the molecule readily oxidizable. The oxidation can be initiated by various oxidizing agents or electrochemically. ua.esfrontiersin.org The initial step in the oxidation of aminophenols is often the formation of a phenoxy radical or a cation radical. researchgate.netresearchgate.net

The oxidation of similar aminophenols has been shown to proceed through the formation of quinone-imine intermediates. ua.es For 4-Amino-6-ethoxy-o-cresol, oxidation would likely lead to the formation of a corresponding quinone-imine structure. These intermediates are often colored and can undergo further reactions, such as polymerization or hydrolysis, to form more complex products. ua.es The exact nature of the final oxidation products would depend on the reaction conditions, including the oxidant used, pH, and solvent. researchgate.net

Reduction Pathways

The synthesis of aminophenols often involves the reduction of corresponding nitrophenols. chemcess.comwikipedia.org Therefore, a plausible reduction pathway for a related precursor of 4-Amino-6-ethoxy-o-cresol would be the reduction of a nitro group to an amino group. For instance, the catalytic hydrogenation of a nitrocresol derivative can yield the corresponding aminocresol. google.comgoogle.com Common reducing agents for this transformation include metals in acidic media (e.g., Fe, Sn, Zn with HCl) or catalytic hydrogenation (e.g., H2 with Pd, Pt, or Ni catalysts). wikipedia.orgniscpr.res.inorganic-chemistry.orgyoutube.com

The general reaction for the reduction of a nitro group to an amine is as follows:

R-NO₂ + 6[H] → R-NH₂ + 2H₂O

Given that 4-Amino-6-ethoxy-o-cresol hydrochloride is already in its reduced (amino) form, further reduction under typical conditions would not target the amino or hydroxyl groups. Reduction might be possible under very harsh conditions, potentially leading to the saturation of the aromatic ring, but this is not a common or synthetically useful pathway.

Investigation of Reactive Intermediates and Their Chemical Fates

The chemical transformations of 4-Amino-6-ethoxy-o-cresol, particularly in oxidation reactions, are expected to involve several reactive intermediates.

Phenoxy Radicals and Cation Radicals : As mentioned, the one-electron oxidation of the phenolic hydroxyl group or the amino group can lead to the formation of a phenoxy radical or a cation radical, respectively. researchgate.netresearchgate.net These radical species are highly reactive and can participate in dimerization, polymerization, or further oxidation reactions.

Quinone-imines : The two-electron oxidation of aminophenols typically yields quinone-imine intermediates. ua.es These compounds are electrophilic and can react with nucleophiles. They are often unstable and can hydrolyze or polymerize. The hydrolysis of a quinone-imine derived from 4-Amino-6-ethoxy-o-cresol would lead to the corresponding quinone and ammonia (B1221849).

The fate of these reactive intermediates is highly dependent on the reaction environment. In the absence of other trapping agents, they are likely to lead to the formation of polymeric materials, which are often observed as colored precipitates in the oxidation of aminophenols. researchgate.net

Acid-Base Equilibria and Protonation Studies in Solution

This compound is an amphoteric compound, meaning it can act as both an acid and a base. researchgate.netchemcess.com The hydrochloride salt form indicates that the amino group is protonated. In solution, it can participate in acid-base equilibria.

The relevant equilibria are:

Deprotonation of the protonated amino group : H₃N⁺-R-OH ⇌ H₂N-R-OH + H⁺ (pKa₁)

Deprotonation of the phenolic hydroxyl group : H₂N-R-OH ⇌ H₂N-R-O⁻ + H⁺ (pKa₂)

The pKa values for 4-aminophenol (B1666318) are approximately 5.48 for the protonated amino group and 10.30 for the hydroxyl group. wikipedia.org The substituents on the ring of 4-Amino-6-ethoxy-o-cresol (ethoxy and methyl groups) will influence these pKa values. Electron-donating groups generally decrease the acidity of the phenolic proton (increase pKa₂) and increase the basicity of the amino group (increase the pKa of the conjugate acid, pKa₁). quora.comyoutube.com Therefore, the pKa values for 4-Amino-6-ethoxy-o-cresol are expected to be slightly different from those of 4-aminophenol.

The state of protonation of the molecule in solution is dependent on the pH.

In strongly acidic solutions (pH < pKa₁) : The molecule will exist predominantly as the dication, with both the amino and hydroxyl groups protonated.

In moderately acidic to neutral solutions (pKa₁ < pH < pKa₂) : The molecule will exist as the neutral species, with a protonated amino group and a neutral hydroxyl group (the hydrochloride salt form would be dissociated).

In basic solutions (pH > pKa₂) : The molecule will exist as the phenolate (B1203915) anion, with a neutral amino group and a deprotonated hydroxyl group.

The acid-base properties of 4-Amino-6-ethoxy-o-cresol are crucial for its behavior in different chemical environments and for its purification, for example, through acid-base extraction. quora.com

Thermal and Photochemical Degradation Mechanisms (Focus on intrinsic chemical pathways)

Thermal Degradation

Photochemical Degradation

The photochemical degradation of phenols and anilines in aqueous solutions is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals. nih.govresearchgate.netresearchgate.net The aromatic ring of 4-Amino-6-ethoxy-o-cresol can absorb UV radiation, which may lead to its electronic excitation and subsequent photochemical reactions. The presence of the amino and hydroxyl groups makes the molecule susceptible to photo-oxidation. The degradation is likely to proceed via the formation of radical intermediates, similar to the chemical oxidation pathways. nih.govresearchgate.net The degradation products in aqueous environments are expected to be hydroxylated derivatives, quinones, and eventually, ring-opening products leading to smaller aliphatic molecules and mineralization to CO₂, H₂O, and inorganic ions. sci-hub.sescilit.com

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of "4-Amino-6-ethoxy-o-cresol hydrochloride" in both solution and solid states. It provides information on the connectivity of atoms and the dynamic processes occurring within the molecule.

While a standard one-dimensional (1D) ¹H NMR spectrum provides initial information on the proton environments, advanced NMR experiments are necessary for unambiguous structural assignment. A ¹H NMR spectrum of a related compound, o-cresol (B1677501), shows distinct signals for the aromatic protons and the methyl group. chemicalbook.com For "this compound," we would expect to see signals corresponding to the aromatic protons, the ethoxy group protons (a triplet and a quartet), the methyl protons of the cresol (B1669610) ring, and exchangeable protons from the amino and hydroxyl groups, as well as the hydrochloride proton.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, which is particularly useful for assigning the ethoxy and methyl groups in the molecule.

Two-dimensional (2D) NMR experiments are essential for establishing connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings. For "this compound," COSY would show correlations between the adjacent protons of the ethoxy group and potentially between the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

Heteronuclear Correlation (HECTOR) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate directly bonded protons and carbons (¹H-¹³C). An HSQC spectrum would link each proton signal to its corresponding carbon signal, providing definitive assignments for the carbon skeleton of the molecule. For instance, the aromatic proton signals would be correlated to their respective aromatic carbon signals. The use of HSQC has been demonstrated in the structural elucidation of complex molecules containing aromatic rings and various functional groups. scielo.org.za

Below is a hypothetical table of expected ¹H and ¹³C NMR chemical shifts for "this compound" based on typical values for similar structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| C-OH | - | 150 - 160 |

| C-NH₂·HCl | - | 140 - 150 |

| C-OCH₂CH₃ | - | 135 - 145 |

| OCH₂ CH₃ | 3.8 - 4.2 (quartet) | 60 - 70 |

| OCH₂CH₃ | 1.2 - 1.5 (triplet) | 14 - 18 |

| Ar-CH₃ | 2.0 - 2.5 (singlet) | 15 - 25 |

| NH₂ ·HCl | 8.0 - 10.0 (broad) | - |

| OH | 9.0 - 11.0 (broad) | - |

Solid-State NMR (ssNMR) spectroscopy provides critical information about the structure and dynamics of "this compound" in its crystalline form. This is particularly important for understanding the effects of crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrochloride, amino, and hydroxyl groups.

Studies on amino acid hydrochlorides using ³⁵Cl ssNMR have demonstrated the sensitivity of the chlorine quadrupolar coupling constant and chemical shift tensor to the local environment. nih.govresearchgate.net Similar experiments on "this compound" could elucidate the nature of the ionic interaction between the chloride ion and the protonated amino group. nih.govresearchgate.net Furthermore, ¹³C and ¹⁵N ssNMR can reveal details about the conformation and packing of the molecule in the solid state.

Isotopic labeling, the selective replacement of atoms with their isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, ²H for ¹H), is a powerful tool to enhance NMR sensitivity and simplify complex spectra. sigmaaldrich.com For a molecule like "this compound," selective ¹⁵N labeling of the amino group would allow for precise measurement of its chemical environment and its involvement in hydrogen bonding through ¹⁵N NMR. nih.govnih.gov Similarly, ¹³C labeling of specific positions in the molecule can aid in the definitive assignment of carbon signals and facilitate the study of specific intramolecular and intermolecular interactions. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a molecular fingerprint, providing detailed information about the functional groups present in "this compound" and their bonding environments.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the various functional groups. The O-H and N-H stretching vibrations would appear as broad bands in the 3200-3500 cm⁻¹ region, indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the aliphatic groups (ethoxy and methyl) would be observed around 2850-3100 cm⁻¹. The C-O stretching of the ether and phenolic groups would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Theoretical calculations, such as those using Density Functional Theory (DFT), on similar molecules like 5-amino-o-cresol have been used to predict and assign vibrational frequencies with good accuracy. nih.gov A similar computational approach for "this compound" would aid in the detailed interpretation of its IR and Raman spectra.

A hypothetical table of key vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| OH / NH₂·HCl | Stretching | 3200 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-O (Ether) | Stretching | 1200 - 1270 |

| C-O (Phenol) | Stretching | 1150 - 1250 |

Mass Spectrometry (MS) in Mechanistic and Derivatization Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of "this compound" and in studying its fragmentation patterns, which can provide structural information. In mechanistic and derivatization research, MS can be used to identify reaction products and intermediates. For instance, studies on related aminocresols have utilized derivatization to enhance detectability in analytical methods. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov For "this compound," HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass, thus confirming its molecular formula (C₉H₁₄ClNO₂). nih.gov This technique is crucial for unequivocally identifying the compound in complex mixtures or as a product of a chemical reaction. The high mass accuracy of HRMS is a key tool in both targeted and untargeted analysis of organic compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, or MS/MS, is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting fragment ions. ijcap.inwikipedia.orgamazonaws.com In a typical MS/MS experiment, the parent molecule, 4-Amino-6-ethoxy-o-cresol, would first be ionized, likely forming a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to its molecular weight (167.21 g/mol for the free base). This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation pattern is highly dependent on the molecule's structure. For 4-Amino-6-ethoxy-o-cresol, the fragmentation pathways would likely involve the cleavage of the ethoxy group, the loss of the methyl group, or the cleavage of the aromatic ring structure. The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, allowing for its unambiguous identification and structural elucidation.

Table 1: Predicted Fragmentation Data for 4-Amino-6-ethoxy-o-cresol

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Potential Fragment Structure |

| 168.1 | 153.1 | 15 (CH₃) | Loss of a methyl radical |

| 168.1 | 140.1 | 28 (C₂H₄) | Loss of ethylene (B1197577) from the ethoxy group |

| 168.1 | 124.1 | 44 (CH₃CHO) | Loss of acetaldehyde |

This table represents predicted data based on common fragmentation patterns of similar phenolic compounds and has not been experimentally verified for this compound.

Ion Mobility Spectrometry and Predicted Collision Cross Section Studies

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. acs.orgnih.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers that have the same mass. nih.govmdpi.com The key parameter obtained from an IMS experiment is the collision cross section (CCS), which is a measure of the ion's rotational average projected area. nih.gov

For this compound, an experimental CCS value would provide valuable information about its three-dimensional structure in the gas phase. In the absence of experimental data, CCS values can be predicted using various computational methods and machine learning algorithms trained on large databases of known compounds. nih.gov These predicted values can aid in the tentative identification of the compound in complex mixtures.

Table 2: Predicted Collision Cross Section (CCS) Data for 4-Amino-6-ethoxy-o-cresol

| Ion Type | Predicted CCS (Ų) | Prediction Method |

| [M+H]⁺ | Not available | Not available |

| [M+Na]⁺ | Not available | Not available |

Specific predicted CCS values for this compound are not currently available in public databases. The table structure is provided as an example of how such data would be presented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of conjugated π systems. itmedicalteam.pl

Phenolic compounds, such as 4-Amino-6-ethoxy-o-cresol, are known to exhibit characteristic UV-Vis absorption bands due to the presence of the benzene ring. The positions and intensities of these bands can be influenced by the nature and position of substituents on the ring, as well as by the solvent polarity and pH. researchgate.netsielc.com The UV-Vis spectrum of 4-Amino-6-ethoxy-o-cresol would be expected to show absorptions related to π→π* transitions of the aromatic system.

Table 3: Expected UV-Vis Absorption Maxima for 4-Amino-6-ethoxy-o-cresol

| Solvent | Expected λmax 1 (nm) | Expected λmax 2 (nm) | Corresponding Electronic Transition |

| Ethanol (B145695) | ~230 | ~280 | π→π |

| Methanol | ~230 | ~280 | π→π |

| Water | ~230 | ~280 | π→π* |

This table represents expected absorption maxima based on the analysis of structurally similar aminophenol and cresol derivatives. sielc.com Actual experimental values may vary.

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 4-Amino-6-ethoxy-o-cresol hydrochloride would begin with geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. Various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) would be tested to ensure the reliability of the computed geometry. The resulting energetic information provides the molecule's stability. However, no specific studies detailing the optimized geometry or ground state energy for this compound are currently published.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A small band gap generally indicates a more reactive molecule. For this compound, this analysis would reveal its kinetic stability and charge transfer characteristics, but specific energy values and orbital visualizations are not available in the literature.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would pinpoint the likely sites for electrophilic and nucleophilic attack, providing valuable information about its intermolecular interactions. Such a map has not been published for this specific compound.

Molecular Dynamics and Conformation Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. An MD simulation of this compound would provide insights into its flexibility, solvent interactions, and the accessible conformations it can adopt in different environments. This information is vital for understanding its behavior in solution, but no such simulation data has been reported.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting various spectroscopic parameters, which can then be used to interpret and verify experimental data. For this compound, DFT calculations could predict its vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C). Comparing these theoretical spectra with experimental results is a standard method for confirming molecular structure. At present, there are no published computational spectroscopic data for this compound.

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry can also be used to explore the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, locate the transition state structures, and calculate the activation energies. For this compound, this could involve studying its oxidation, polymerization, or degradation pathways. This type of theoretical investigation is crucial for understanding its stability and potential chemical transformations, yet no studies of this nature have been made publicly available.

An In-depth Analysis of this compound: Structure-Activity and Structure-Property Relationships

The chemical compound this compound is a substituted aminophenol derivative with potential applications in various scientific and industrial fields. Understanding the relationship between its molecular structure and its activity (Structure-Activity Relationship, SAR) or properties (Structure-Property Relationship, SPR) is fundamental for predicting its behavior and designing new applications. This article explores the theoretical and practical aspects of SAR and SPR studies as they pertain to this compound and its structural class.

Structure Activity and Structure Property Relationship Sar/spr Studies

The core principle of SAR and SPR studies is that the biological activity and physicochemical properties of a molecule are determined by its chemical structure. nih.govcollaborativedrug.com By systematically modifying the molecular structure and observing the corresponding changes in activity or properties, researchers can develop models that predict the behavior of new compounds. nih.gov

Predictive modeling for SAR and SPR is grounded in various theoretical frameworks that aim to correlate molecular features with observed effects. These frameworks are essential in computational chemistry and drug discovery for rapidly screening and prioritizing compounds. nih.govnih.gov

A foundational concept is pharmacophore modeling , which identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. nih.gov For a compound like 4-Amino-6-ethoxy-o-cresol hydrochloride, the key pharmacophoric features would include the hydroxyl, amino, and ethoxy groups, as well as the aromatic ring. The spatial arrangement and electronic properties of these groups dictate how the molecule interacts with biological targets.

Another critical framework is the use of molecular descriptors . These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net These descriptors are the basis for developing mathematical models that relate structure to activity or property.

Table 1: Key Concepts in Predictive SAR/SPR Modeling

| Concept | Description | Relevance to this compound |

|---|---|---|

| Pharmacophore | The 3D arrangement of essential features for biological activity. | The relative positions of the hydroxyl, amino, and ethoxy groups on the cresol (B1669610) ring are critical for its interactions. |

| Molecular Descriptors | Numerical representations of molecular properties. | Descriptors like LogP (lipophilicity), molecular weight, and electronic parameters of the substituents would be used in modeling. |

| Machine Learning | Algorithms used to build predictive models from data. researchgate.net | Techniques like multiple linear regression (MLR) and artificial neural networks (ANN) can be used to build QSAR models. researchgate.netresearchgate.net |

The development of robust SAR/SPR models often follows an iterative cycle of designing new compounds, synthesizing them, testing their activity or properties, and then refining the model with the new data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models are invaluable for predicting the activity of untested compounds, thereby saving time and resources in drug discovery and toxicology. researchgate.net

For compounds structurally related to this compound, such as other substituted phenols and aminophenols, QSAR studies have been conducted to predict various biological endpoints, including toxicity and antimicrobial activity. researchgate.netnih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A group of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. researchgate.netmdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com

For instance, a QSAR study on the toxicity of phenols used electronic and physicochemical descriptors to build predictive models. researchgate.net The study found that parameters related to the electronic nature of the substituents on the phenol (B47542) ring were significant in determining toxicity. In the case of this compound, the electron-donating nature of the amino and ethoxy groups, and the position of these substituents, would be critical descriptors in a QSAR model.

Table 2: Example of a Hypothetical QSAR Data Table for Aminophenol Derivatives

| Compound | Substituent (Position) | LogP | Electronic Parameter (e.g., Hammett constant) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | 4-Amino | 0.5 | -0.66 | 15.2 | 14.8 |

| 2 | 6-Ethoxy | 1.8 | -0.24 | 25.7 | 26.1 |

| 3 | 4-Amino, 6-Ethoxy | 2.1 | -0.90 | 8.5 | 8.9 |

| 4 | 2-Methyl | 1.5 | -0.17 | 30.1 | 29.5 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The goal of such QSAR models is to predict the activity of new, unsynthesized compounds, guiding the design of molecules with improved potency or reduced toxicity. nih.gov

Beyond biological activity, the structure of a molecule also dictates its physical and chemical properties, which is the focus of Structure-Property Relationship (SPR) studies. These relationships are crucial in material science for designing materials with specific characteristics. tum.de Cresols and their derivatives are used as precursors or intermediates in the production of plastics, dyes, and other materials. wikipedia.org

The properties of a material are a consequence of the molecular structure of its components. tum.de For a compound like this compound, key structural features influencing its properties in a material context would include:

Hydrogen Bonding: The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for the formation of strong intermolecular hydrogen bonds. This can significantly influence properties like melting point, solubility, and the mechanical strength of polymers incorporating this molecule.

Aromatic Ring: The benzene (B151609) ring can participate in π-π stacking interactions, which can affect the packing of molecules in a solid state and the electronic properties of the resulting material.

Ethoxy Group: The ethoxy group (-OCH2CH3) adds steric bulk and can influence the solubility and processing characteristics of materials derived from this compound.

Table 3: Predicted Influence of Structural Features on Material Properties

| Structural Feature | Potential Influence on Material Properties |

|---|---|

| Hydroxyl and Amino Groups | High melting point, potential for cross-linking in polymers, enhanced adhesion. |

| Aromatic Ring | Thermal stability, potential for electronic conductivity in polymers. |

| Ethoxy Group | Increased solubility in organic solvents, modification of polymer flexibility. |

By understanding these structure-property relationships, scientists can tailor the molecular structure to achieve desired material properties, such as creating more durable plastics or more effective dyes. The principles of SPR are fundamental to the rational design of new materials. tum.de

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Quantitative Determination in Complex Matrices

Chromatographic methods are the cornerstone for the separation and quantification of 4-Amino-6-ethoxy-o-cresol hydrochloride from various sample matrices, including those encountered in research and industrial applications. The choice of technique depends on the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the preferred approach for such aromatic amines.

Method development for this compound would involve a systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. A typical starting point would be a C18 column, which is effective for separating a wide range of moderately polar to non-polar compounds. nih.gov The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. mfd.org.mk The pH of the aqueous phase can be adjusted to control the ionization state of the amino group, thereby influencing its retention on the stationary phase. thermofisher.com For instance, a phosphate (B84403) buffer with a pH around 6-7 is often employed for the analysis of similar aromatic amines. nih.gov

Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to separate compounds with a range of polarities and to elute more strongly retained components in a reasonable time. nih.gov Detection is commonly performed using a UV detector, with the wavelength selected based on the maximum absorbance of this compound. For related aminocresol compounds, detection wavelengths are often in the range of 220-280 nm. researchgate.netnih.gov

To enhance sensitivity, especially for trace-level analysis, pre-column derivatization with a fluorescent tag can be employed. nih.gov This involves reacting the primary amino group of the analyte with a reagent like fluorescamine (B152294) to produce a highly fluorescent derivative, which can then be detected with high sensitivity by a fluorescence detector. nih.gov

A hypothetical HPLC method for this compound is outlined below:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.025 M Phosphate buffer (pH 6.0) with 0.1% sodium 1-heptanesulfonateB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of HPLC conditions based on methods developed for similar aromatic amines and hair dye components. nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which is a salt and may not be sufficiently volatile or stable at the high temperatures used in GC, derivatization is often a necessary step. Derivatization converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. Common derivatization reactions for amines include acylation or silylation.

Coupling GC with a Mass Spectrometry (MS) detector provides a highly selective and sensitive analytical method. The GC separates the components of the mixture, and the MS detector provides mass spectral data that can be used for the unequivocal identification and quantification of the target analyte. irjet.net The mass spectrometer is typically operated in the electron impact (EI) ionization mode, which generates characteristic fragmentation patterns that serve as a fingerprint for the compound. irjet.net

A potential GC-MS method for the derivatized this compound could involve the following parameters:

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Interface Temperature | 280 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | m/z 50-500 |

This table outlines hypothetical GC-MS conditions, assuming prior derivatization of the analyte to increase volatility. irjet.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of compounds like this compound in complex matrices because it can provide excellent specificity and low detection limits without the need for derivatization. researchgate.netnih.gov

In an LC-MS/MS method, the analyte is first separated by HPLC and then introduced into the mass spectrometer source, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. researchgate.net The precursor ion corresponding to the protonated molecule of this compound ([M+H]+) is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and specific product ions are monitored in the third mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. nih.gov

The development of an LC-MS/MS method would involve optimizing the chromatographic conditions as described for HPLC, as well as tuning the mass spectrometer parameters to find the most abundant and stable precursor-to-product ion transitions. nih.gov

| Parameter | Condition |

| LC System | UHPLC or HPLC system |

| Column | C18 or other suitable reversed-phase column |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation from matrix components |

| Flow Rate | Dependent on column dimensions (e.g., 0.2-0.5 mL/min) |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| MRM Transitions | Precursor Ion ([M+H]+) → Product Ion 1 (for quantification)Precursor Ion ([M+H]+) → Product Ion 2 (for confirmation) |

This table provides a general framework for an LC-MS/MS method for this compound, which would require specific optimization of MRM transitions for the target analyte. researchgate.netnih.gov

Advanced Sample Preparation and Matrix Effect Mitigation Strategies

Information regarding advanced sample preparation techniques or strategies to mitigate matrix effects specifically for the analysis of this compound is not documented. Sample preparation is a critical step in the analytical workflow to remove interfering substances and concentrate the analyte of interest. Matrix effects, which are the alteration of an analyte's response due to co-eluting substances from the sample matrix, can significantly impact the accuracy of quantification. While various techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS are commonly employed for related compounds, their application and efficacy for this compound have not been reported. Consequently, there are no research findings or data tables to present on this topic.

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. Key mechanisms in aquatic and atmospheric environments include photodegradation (breakdown by light) and hydrolysis (reaction with water).

Photodegradation: Specific studies on the photodegradation of 4-Amino-6-ethoxy-o-cresol hydrochloride are not readily available in the current scientific literature. However, the photodegradation of related phenolic compounds is known to be influenced by the substituents on the aromatic ring. For instance, the presence of electron-donating groups, such as the amino (-NH2) and ethoxy (-OCH2CH3) groups in the target compound, can affect the electron density of the benzene (B151609) ring and, consequently, its susceptibility to photodegradation. The reaction with hydroxyl radicals (•OH), a primary oxidant in the atmosphere and sunlit surface waters, is a significant degradation pathway for many substituted phenols. The second-order rate constants for the reaction of various substituted phenolic compounds with •OH have been determined to be in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹. mdpi.com Factors such as pH and the presence of other substances like inorganic salts and transition metal ions can also influence the rate of photodegradation. mdpi.com

Hydrolysis: Hydrolysis is a chemical transformation where a molecule reacts with water, leading to the cleavage of a chemical bond. The rate of hydrolysis is highly dependent on the pH of the environment and the chemical structure of the compound. For phenolic esters, the rate of hydrolysis has been observed to decrease as the pH decreases, reaching a minimum around pH 2 before increasing again. rsc.org While specific hydrolysis data for this compound is unavailable, the stability of the ether and amine bonds in its structure under typical environmental pH conditions (around 5 to 9) would need to be experimentally determined to assess the importance of hydrolysis as a degradation pathway.

Biotic Degradation by Microbial Systems in Environmental Samples

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a primary route for the breakdown of many organic compounds in the environment.

The scientific literature lacks specific studies on the microbial degradation of this compound. However, research on related aminophenol and cresol (B1669610) compounds provides insights into potential degradation pathways. The bacterial degradation of aminophenols can be initiated through two main routes: ring cleavage or hydrolytic deamination. nih.gov For example, the degradation of some chloroaminophenols proceeds via hydrolytic deamination to form chlorohydroquinone. nih.gov

Several bacterial genera, including Pseudomonas, Bordetella, and Sphingomonas, have been identified as having the capability to degrade various monocyclic aromatic amines and phenolic compounds. nih.govvu.nl The degradation pathways often involve the conversion of the initial compound into catechols, which are then further broken down through ortho- or meta-cleavage pathways. nih.gov The presence of an ethoxy group may influence the metabolic pathway, potentially requiring specific enzymatic activities for its cleavage. The persistence of related compounds like glyphosate (B1671968) and its metabolite aminomethylphosphonic acid (AMPA) has been shown to be primarily affected by microbial activity, with temperature and soil moisture being key influencing factors. nih.govresearchgate.net

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are valuable tools for predicting the persistence and distribution of chemicals in the environment. These models often utilize Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches.

No specific environmental fate models or persistence assessments for this compound were found in the reviewed literature. However, QSAR and QSPR models have been developed for broader classes of phenolic compounds to predict their toxicity and degradation rates. nih.govnih.govnih.gov These models typically use molecular descriptors such as hydrophobicity (log P), acid dissociation constant (pKa), and electronic properties to estimate environmental behavior. For instance, a QSPR model was developed to predict the sonolysis degradation rate constant for 32 phenol (B47542) derivatives. nih.gov The development of a specific fate model for this compound would require experimental data on its physicochemical properties and degradation kinetics.

The persistence of a chemical is often described by its half-life (DT50) in different environmental compartments like soil and water. For related compounds like glyphosate, the DT50 in soil can vary significantly depending on environmental conditions, ranging from a few days to several weeks. nih.gov The persistence of this compound would be influenced by its susceptibility to the abiotic and biotic degradation processes discussed above.

Identification and Characterization of Transformation Products and By-products

The degradation of a parent compound can lead to the formation of various transformation products, which may have their own environmental and toxicological profiles.

There is no specific information in the scientific literature identifying the transformation products of this compound. However, studies on the degradation of structurally related compounds can suggest potential metabolites. For example, the degradation of acetaminophen (B1664979), which contains a p-aminophenol structure, in soil has been shown to produce a number of intermediates, including 3-hydroxyacetaminophen, hydroquinone, and 1,4-benzoquinone. nih.gov The electrochemical oxidation of para-substituted phenols can lead to the formation of catechol-like structures. uc.pt

Bacterial degradation of aminophenols can lead to the release of ammonia (B1221849) and the formation of various organic acids as the aromatic ring is cleaved. nih.gov It is plausible that the degradation of this compound could involve hydroxylation, dealkylation of the ethoxy group, deamination, and eventual ring opening, leading to the formation of smaller, more polar molecules. The identification of such products would require dedicated experimental studies using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Potential Applications in Chemical and Material Science Research

Role as a Chemical Intermediate in Broader Organic Synthesis

The true value of a molecule like 4-Amino-6-ethoxy-o-cresol hydrochloride often lies in its utility as a versatile building block for constructing more complex chemical structures. The amino and hydroxyl groups are reactive sites that can be selectively targeted in various organic reactions.

Substituted aminophenols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The amino group can undergo diazotization, acylation, alkylation, and arylation reactions, while the phenolic hydroxyl group can be targeted for etherification, esterification, and electrophilic substitution on the aromatic ring. For instance, the synthesis of 4-amino-o-cresol hydrochloride has been documented as an intermediate step in the production of ortho-methylated hydroxyaromatic compounds through processes like catalytic hydrogenation. google.com This highlights the role of such molecules as stepping stones to other valuable chemicals.

The presence of both an amine and a hydroxyl group allows for the formation of heterocyclic compounds, which are foundational structures in many biologically active molecules. By analogy, this compound could serve as a key precursor for novel heterocyclic systems, antioxidants, and other fine chemicals. nih.gov The chemoselective acylation of one functional group while leaving the other intact is a common strategy that enables stepwise synthetic routes to complex targets. beilstein-journals.org

Table 1: Potential Synthetic Transformations for this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Amino Group (-NH₂) | Diazotization followed by Sandmeyer Reaction | Halogenated, cyano, or hydroxylated cresol (B1669610) derivatives |

| Amino Group (-NH₂) | Acylation / Amide bond formation | Amide-containing specialty chemicals, pharmaceutical precursors |

| Hydroxyl Group (-OH) | Williamson Ether Synthesis | Di-ether substituted aromatic compounds |

| Hydroxyl Group (-OH) | Esterification | Aryl esters, potential monomers |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further functionalized cresol derivatives (e.g., halogenation, nitration) |

| Both -NH₂ and -OH | Condensation Reactions | Heterocyclic compounds (e.g., benzoxazoles) |

Precursor for Polymer Synthesis and Advanced Resin Systems (e.g., Epoxy Resins)

The presence of reactive amine and hydroxyl functionalities makes aminophenol derivatives prime candidates for use in polymer chemistry. Specifically, they can act as monomers or curing agents in the formation of high-performance polymers like epoxy resins.

Epoxy resins are a class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. researchgate.net The curing process typically involves the reaction of an epoxy prepolymer with a hardener or curing agent. Compounds containing primary amines are widely used as curing agents. The amine's hydrogen atoms react with the epoxide rings of the resin in a ring-opening addition reaction, leading to the formation of a cross-linked, three-dimensional polymer network.

A molecule like this compound, after neutralization, could function as a multifunctional curing agent. The primary amine offers two reactive hydrogens, and the phenolic hydroxyl group can also react with epoxide groups, particularly at elevated temperatures or in the presence of a catalyst. This trifunctional reactivity could lead to a high cross-link density, potentially resulting in resins with high glass transition temperatures (Tg) and enhanced thermal stability. The rigid aromatic core of the cresol would contribute to the stiffness and thermal resistance of the final cured material.

Development of Chemo-Sensors and Spectroscopic Probes

Chemo-sensors are molecules designed to signal the presence of a specific chemical species (analyte) through a detectable change, such as a change in color (colorimetric) or fluorescence (fluorometric). The design of these sensors often relies on incorporating a recognition site (for binding the analyte) and a signaling unit (a chromophore or fluorophore) into a single molecular framework.

Phenolic and amino-functionalized aromatic compounds are frequently used as platforms for chemo-sensors. rsc.org The phenolic hydroxyl group can act as a proton donor, a hydrogen-bond donor, or a binding site for metal ions. Similarly, the amino group can act as a binding site or its electronic properties can be modulated upon interaction with an analyte. These interactions can alter the electronic structure of the molecule, leading to a change in its absorption or emission spectrum. mdpi.comresearchgate.net

Given its structure, this compound could be a precursor for chemo-sensors. It could be chemically modified to attach a fluorophore, creating a probe where analyte binding near the cresol ring modulates the fluorescence output. For example, derivatives could be designed to detect pH changes, metal ions, or specific anions through interactions with the amino and hydroxyl groups. mdpi.com

Catalytic Applications of the Compound or its Derivatives

While the compound itself is not a catalyst, it can be used as a precursor to synthesize ligands for transition-metal catalysis or as a platform for creating organocatalysts. The amino and hydroxyl groups are excellent donor sites for coordinating with metal centers.

Derivatives of this compound could be synthesized to form bidentate or tridentate ligands. For instance, reaction of the amino group could introduce another donor arm, creating a chelating ligand. Such ligands can stabilize metal catalysts, influencing their solubility, stability, and reactivity in various catalytic cycles, such as cross-coupling reactions, hydrogenations, or oxidations.

Furthermore, in the field of materials science, amino-functionalized phenols can be immobilized onto a solid support, such as a polymer monolith or silica (B1680970) gel. This process allows for the creation of heterogeneous catalysts, which are easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling. The supported aminophenol can then be used to chelate metal ions or act as a basic site in organocatalysis.

An extensive search for scientific literature detailing the in vitro biological activity of this compound has been conducted. The objective was to find specific data regarding its interactions at the molecular and cellular level, in line with the requested article structure.

However, the search did not yield any specific studies or detailed research findings on the enzyme interaction, receptor binding, cellular pathway modulation, or structure-mechanism relationships of this compound. The available information is limited to its identification as a chemical compound and its availability from various suppliers. There is a notable absence of published research in peer-reviewed journals concerning its mechanistic in vitro biological activities.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Biological Activity at the Molecular and Cellular Level" for this compound as outlined in the prompt, due to the lack of available research data.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly moving from theoretical concepts to practical tools in chemical research. imgroupofresearchers.comnih.gov For a compound like 4-Amino-6-ethoxy-o-cresol hydrochloride, these technologies offer powerful predictive capabilities. ML models, trained on vast datasets of chemical structures and their properties, can forecast the physicochemical characteristics, reactivity, and potential biological activity of novel derivatives without the need for initial synthesis and testing. imgroupofresearchers.com

Table 1: Potential AI/ML Applications for this compound

| Application Area | AI/ML Technique | Potential Outcome |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Modeling | Forecasting the biological activity or material properties of novel derivatives. |

| Synthesis Planning | Retrosynthesis Algorithms | Identifying the most efficient and cost-effective synthetic pathways. |

| Reaction Optimization | Bayesian Optimization | Fine-tuning reaction conditions (temperature, catalyst, solvent) for maximum yield. |

| Novel Compound Generation | Generative Adversarial Networks (GANs) | Designing new molecules with optimized properties based on the core structure. |

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

Modern organic synthesis is increasingly focused on developing greener, more efficient, and safer methods for producing complex molecules. nih.gov Traditional batch synthesis of substituted phenols and aminophenols often involves harsh conditions and can be difficult to scale. nih.govoregonstate.edu Novel methodologies like flow chemistry and electrochemistry present compelling alternatives for the synthesis of this compound and its derivatives. scielo.br

Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net The advantages over batch processing are numerous, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with highly reactive intermediates. scielo.br For example, the synthesis of p-Aminophenol from nitrobenzene (B124822) has been successfully established as a continuous-flow process, demonstrating a safer and more efficient method that could be adapted for related structures. acs.org The acetylation of p-aminophenol to produce paracetamol has also been optimized using flow systems, highlighting the technology's applicability to key transformations in aromatic chemistry. rsc.orgthieme-connect.com

Electrochemistry: Electrochemical synthesis uses electrical current to drive chemical reactions, often eliminating the need for harsh reagents and reducing waste. gre.ac.uk This "green" approach is well-suited for the oxidation and reduction reactions common in aromatic chemistry. The oxidation of 1,4-dihydroxybenzene derivatives in the presence of amines to create new p-benzoquinone derivatives showcases the power of electrochemistry to forge new carbon-nitrogen bonds under mild conditions. academie-sciences.frresearchgate.net Such methods could be explored for novel modifications of the this compound scaffold.

Advanced Characterization Techniques for Complex Molecular Assemblies

Understanding how molecules like this compound interact with each other and with their environment is crucial for designing new materials and functional systems. Advanced characterization techniques provide unprecedented insight into the structure and dynamics of complex molecular assemblies at the nanoscale. numberanalytics.comnih.gov

Microscopy techniques such as electron microscopy and atomic force microscopy allow for the direct visualization of self-assembled structures. acs.orgnih.gov For supramolecular systems, where molecules are held together by non-covalent forces like hydrogen bonding, these imaging methods are invaluable for understanding morphology. nih.gov Spectroscopic methods, including 2D Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy, offer detailed information about molecular structure and intermolecular interactions in solution. numberanalytics.com The combination of nanoscale imaging and advanced spectroscopy could reveal how this compound might participate in the formation of ordered structures, such as liquid crystals or supramolecular polymers. numberanalytics.comacs.org

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Type | Information Gained | Relevance to this compound |

| Cryo-Electron Microscopy (Cryo-EM) | Imaging | High-resolution 3D structure of molecular complexes. numberanalytics.com | Determining the structure of potential self-assembled aggregates. |

| 2D NMR Spectroscopy | Spectroscopy | Detailed connectivity and spatial relationships between atoms. numberanalytics.com | Elucidating the precise structure of derivatives and their conformations. |

| X-Ray Diffraction (XRD) | Diffraction | Atomic and molecular structure in crystalline solids. nih.gov | Analyzing the crystal packing and intermolecular interactions in the solid state. |

| Scanning Tunneling Microscopy (STM) | Imaging | Visualization of molecules on conductive surfaces. mdpi.com | Studying molecular arrangement in thin films for electronics applications. |

Interdisciplinary Research with Materials Science and Advanced Theoretical Chemistry

The unique properties of substituted aromatic compounds often find applications at the intersection of chemistry, physics, and engineering. interesjournals.org Interdisciplinary research is key to unlocking the full potential of molecules like this compound.

Materials Science: Cresol (B1669610) derivatives are precursors to a wide range of materials, including plastics, pesticides, and pharmaceuticals. wikipedia.orghonshuchemical.co.jp By collaborating with materials scientists, chemists can design and synthesize novel cresol-based monomers for advanced polymers with tailored thermal, mechanical, or electronic properties. The amino and ethoxy groups on the this compound ring offer reactive sites for polymerization or for grafting onto surfaces to create functional materials.

Advanced Theoretical Chemistry: Quantum chemistry calculations provide deep insights into the electronic structure and reactivity of molecules. rsc.org Methods like Density Functional Theory (DFT) can be used to calculate properties such as HOMO-LUMO gaps, aromaticity, and reaction energetics for this compound and its isomers. tsijournals.comresearchgate.net These theoretical studies can explain experimental observations and guide the design of new experiments. rsc.orgaip.org For instance, theoretical analysis can predict how different substituents on the aromatic ring will affect the molecule's properties, allowing for the rational design of new compounds for specific applications. rsc.orgtsijournals.com

Q & A

Q. What are the recommended methods for characterizing the physicochemical properties of 4-amino-6-ethoxy-o-cresol hydrochloride?

To ensure reproducibility, researchers should prioritize measuring the octanol/water partition coefficient (log P) to assess hydrophobicity, which impacts bioavailability and toxicity. Analytical techniques like HPLC or GC-MS are recommended for purity assessment, with a focus on detecting impurities such as residual m-cresol and heavy metals . Additionally, FTIR and NMR should be used to confirm structural integrity, particularly to differentiate between the free base and hydrochloride salt forms .

Q. How should impurities in this compound be quantified, and what thresholds are considered acceptable?

Impurities must be characterized using ICH Q3A/B guidelines , with emphasis on organic byproducts (e.g., m-cresol, chloro-derivatives) and heavy metals. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is critical for heavy metal analysis, while HPLC-DAD can resolve organic impurities. The Cosmetic Ingredient Review (CIR) Panel recommends thresholds below 0.1% for genotoxic impurities like 4-chloro-2-aminophenol .

Q. What are the key considerations for synthesizing this compound in academic settings?

Synthesis protocols should prioritize low-temperature ethoxylation to minimize side reactions. Post-synthesis, recrystallization in ethanol/water is advised to enhance purity. Researchers must document residual solvent levels (e.g., ethanol) via gas chromatography and validate the absence of intermediates like 6-amino-o-cresol using TLC .

Advanced Research Questions

Q. How should researchers design in vitro genotoxicity studies for this compound?

Follow OECD 471 (Ames test) and OECD 476 (mammalian cell mutagenicity) guidelines. Include both bacterial (Salmonella typhimurium) and mammalian (e.g., CHO-K1 cells ) systems. If positive results are observed, conduct a two-year dermal carcinogenicity study using NTP methods , with doses reflecting human exposure levels (e.g., 0.5–5% topical application) .

Q. What experimental parameters are critical for resolving contradictions in dermal toxicity data?